ethyl 3-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate ethyl 3-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Brand Name: Vulcanchem
CAS No.: 1021221-51-1
VCID: VC11984326
InChI: InChI=1S/C26H24N4O4S/c1-2-34-25(33)17-9-6-10-18(13-17)28-21(31)15-35-26-29-22-20(16-7-4-3-5-8-16)14-27-23(22)24(32)30(26)19-11-12-19/h3-10,13-14,19,27H,2,11-12,15H2,1H3,(H,28,31)
SMILES: CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5
Molecular Formula: C26H24N4O4S
Molecular Weight: 488.6 g/mol

ethyl 3-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

CAS No.: 1021221-51-1

Cat. No.: VC11984326

Molecular Formula: C26H24N4O4S

Molecular Weight: 488.6 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate - 1021221-51-1

Specification

CAS No. 1021221-51-1
Molecular Formula C26H24N4O4S
Molecular Weight 488.6 g/mol
IUPAC Name ethyl 3-[[2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C26H24N4O4S/c1-2-34-25(33)17-9-6-10-18(13-17)28-21(31)15-35-26-29-22-20(16-7-4-3-5-8-16)14-27-23(22)24(32)30(26)19-11-12-19/h3-10,13-14,19,27H,2,11-12,15H2,1H3,(H,28,31)
Standard InChI Key BVWFERFOVDONAZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5
Canonical SMILES CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, ethyl 3-[[2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate, reflects its hybrid architecture. Key features include:

  • A pyrrolo[3,2-d]pyrimidinone core substituted with cyclopropyl and phenyl groups.

  • A thioether-linked acetamide bridge connecting the core to a benzoate ester.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₆H₂₄N₄O₄S
Molecular Weight488.6 g/mol
CAS Number1021221-51-1
SMILESCCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5

The cyclopropyl group at position 3 and phenyl ring at position 7 contribute to steric and electronic modulation, potentially influencing biological interactions .

Synthesis and Reaction Pathways

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1CyclocondensationAcyl chloride, acetic anhydride
2Thioether formationThiourea, K₂CO₃, DMF
3EsterificationEthanol, H₂SO₄ catalyst

Critical challenges include regioselectivity during cyclocondensation and avoiding oxidation of the thioether bridge .

Characterization and Analytical Data

Spectroscopic Profiling

  • ¹H NMR: Expected signals include:

    • δ 1.3 ppm (triplet, ethyl CH₃), δ 4.3 ppm (quartet, ethyl CH₂), δ 7.5–8.1 ppm (aromatic protons) .

    • Disappearance of NH₂ peaks at δ 2.5–3.0 ppm confirms amide bond formation .

  • Mass Spectrometry: A molecular ion peak at m/z 488.6 (M⁺) with fragmentation patterns indicative of pyrrolopyrimidine cleavage.

Research Gaps and Future Directions

Unexplored Pharmacological Profiles

  • In vivo efficacy: No data exists on bioavailability or toxicity in animal models.

  • Target identification: Proteomics studies are needed to identify binding partners.

Synthetic Optimization

  • Green chemistry approaches: Replace DMF with biodegradable solvents in coupling steps.

  • Enantioselective synthesis: Develop asymmetric routes to access stereoisomers .

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